Cyclo(-leu-trp)
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Overview
Description
Cyclo(-leu-trp) is a cyclic dipeptide composed of the amino acids leucine and tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(-leu-trp) can be synthesized through various methods, including solution-phase and solid-phase peptide synthesis. One common approach involves the cyclization of linear dipeptides under acidic or basic conditions. For example, the linear dipeptide H-Leu-Trp-OH can be cyclized using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction typically proceeds at room temperature and yields the cyclic dipeptide after purification.
Industrial Production Methods
Industrial production of Cyclo(-leu-trp) may involve large-scale solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the efficient and automated assembly of peptides on a solid support, followed by cyclization and cleavage from the resin. This method is advantageous for producing high-purity cyclic dipeptides in large quantities.
Chemical Reactions Analysis
Types of Reactions
Cyclo(-leu-trp) can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can target the carbonyl groups in the diketopiperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced diketopiperazine derivatives.
Substitution: Substituted diketopiperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological processes and as a potential signaling molecule.
Medicine: Explored for its antimicrobial, anticancer, and neuroprotective properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of Cyclo(-leu-trp) involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclo(-phe-pro): Another cyclic dipeptide with different amino acid residues.
Cyclo(-val-tyr): A cyclic dipeptide with valine and tyrosine residues.
Cyclo(-ala-ala): A simpler cyclic dipeptide composed of two alanine residues.
Uniqueness
Cyclo(-leu-trp) is unique due to the presence of the hydrophobic leucine and the aromatic tryptophan residues, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNCDPEEKFTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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